Chlorhydrate de Pavatrine

Vue d'ensemble

Description

Pavatrine hydrochloride is a hydrochloride salt form of pavatrine, an amphiphilic drug molecule. It is known for its self-assembling properties in aqueous solutions, forming small micelles of oblate spheroidal shape at concentrations above the critical micelle concentrations

Applications De Recherche Scientifique

Drug Delivery Systems

Recent studies have investigated pavatrine hydrochloride's potential as a drug carrier in microgel formulations. Microgels are promising for controlled drug release due to their ability to encapsulate various drugs and release them in a controlled manner. Research indicates that pavatrine can be loaded into macrogels, where its release kinetics can be studied alongside other drugs like adiphenine and diphenhydramine .

The study demonstrated that pavatrine exhibits unique aggregation properties, which can enhance its effectiveness as a drug carrier. Specifically, it was noted that pavatrine does not form micelles in the same way as other amphiphilic drugs, suggesting a different mechanism of action that could be exploited for targeted drug delivery .

Antispasmodic Effects

Pavatrine hydrochloride has been investigated for its antispasmodic properties. Similar to papaverine, another alkaloid known for treating smooth muscle spasms, pavatrine may also alleviate conditions associated with vascular spasms and gastrointestinal motility disorders. Its mechanism involves direct vasodilation and relaxation of smooth muscle tissues .

Case Study: Microgel Formulation

In a study focusing on microgels as drug carriers, pavatrine was loaded into macrogels to observe its release behavior. The findings highlighted that pavatrine's structural rigidity affects its aggregation behavior, which is crucial for optimizing drug delivery systems . The study utilized small-angle X-ray scattering (SAXS) to analyze micelle formation and provided insights into how pavatrine's unique structure contributes to its performance as a drug carrier.

Mécanisme D'action

Pavatrine Hydrochloride, also known as Papaverine, is an opium alkaloid used primarily in the treatment of smooth muscle spasms . This article will explore its mechanism of action, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.

Target of Action

Pavatrine Hydrochloride primarily targets smooth muscles, particularly those in the larger blood vessels such as coronary, systemic peripheral, and pulmonary arteries . It also acts directly on the heart muscle .

Mode of Action

Pavatrine Hydrochloride exerts its effects by inhibiting phosphodiesterases and possibly having direct actions on calcium channels . It acts directly on the heart muscle to depress conduction and prolong the refractory period . It relaxes various smooth muscles, an effect that may be prominent if spasm exists . The antispasmodic effect is a direct one, and unrelated to muscle innervation .

Biochemical Pathways

It is known to influence pathways related to smooth muscle relaxation and cardiac conduction .

Pharmacokinetics

Pavatrine Hydrochloride is characterized by a linear sum of three exponentials on intravenous administration with respective 1.5, 19, and 107 min apparent half-lives . There is a time-dependent partition from plasma water into red blood cells with an apparent half-life of 1.5–3 min . Protein binding is 91–95% . The hepatic clearance of blood is 960 ml/min, corresponding to a hepatic efficiency of 69%, and indicating that the clearance of protein-bound drug is consistent with the observed first pass metabolism of 70% for oral solutions .

Result of Action

The main result of Pavatrine Hydrochloride’s action is the relaxation of smooth muscles, particularly in the larger blood vessels . This leads to increased blood flow and decreased vascular resistance, particularly in cerebral vessels . It also depresses conduction and prolongs the refractory period in the heart muscle .

Action Environment

The action of Pavatrine Hydrochloride can be influenced by various environmental factors. For instance, its vasodilating action on cerebral blood vessels can increase cerebral blood flow and decrease cerebral vascular resistance in normal subjects . .

Méthodes De Préparation

The synthesis of pavatrine hydrochloride involves several steps. One common method includes the following steps :

Dissolution: 3,4-dihydropapaverine hydrochloride is dissolved in water, and the pH of the solution is adjusted to greater than 7.

Extraction: The aqueous solution is extracted using trimethylbenzene.

Dehydrogenation: A dehydrogenation reaction catalyst is added to the organic phase, and the reaction is carried out at a temperature of 50-180°C.

Conversion: The product obtained from the dehydrogenation reaction is treated to obtain pavatrine. Finally, pavatrine is converted to pavatrine hydrochloride by treatment with a solution of hydrogen chloride in ethanol.

Industrial production methods often involve a one-pot synthesis approach, which improves the overall yield and purity of the compound . This method uses xylene as a solvent for the entire process, making it suitable for large-scale production.

Analyse Des Réactions Chimiques

Pavatrine hydrochloride undergoes various chemical reactions, including:

Oxidation: Pavatrine hydrochloride can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or potassium cyanide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Comparaison Avec Des Composés Similaires

Pavatrine hydrochloride can be compared with other similar compounds, such as papaverine hydrochloride and amitriptyline hydrochloride . While all these compounds exhibit self-assembling properties and form micelles in aqueous solutions, pavatrine hydrochloride is unique in its specific aggregation behavior and micelle size. Additionally, pavatrine hydrochloride has distinct pharmacological actions, particularly in its ability to inhibit phosphodiesterases and act on calcium channels .

Similar compounds include:

Papaverine hydrochloride: Known for its vasodilatory and spasmolytic properties.

Amitriptyline hydrochloride: Primarily used as an antidepressant with additional muscle relaxant effects.

Pavatrine hydrochloride stands out due to its unique combination of self-assembling properties and pharmacological actions, making it a valuable compound for various scientific and industrial applications.

Activité Biologique

Pavatrine hydrochloride, a derivative of the opium alkaloid papaverine, is primarily recognized for its spasmolytic properties and potential therapeutic applications in various medical conditions. This article delves into the biological activity of pavatrine hydrochloride, focusing on its pharmacological effects, mechanisms of action, and therapeutic applications, supported by research findings and case studies.

Overview of Pavatrine Hydrochloride

Pavatrine hydrochloride (CAS Number: 548-65-2) is an amphiphilic compound known for its ability to form micelles in aqueous solutions. It primarily acts on smooth muscle tissues, particularly in larger blood vessels, and is utilized for its vasodilatory effects. The compound's mechanism of action involves the inhibition of phosphodiesterases and direct effects on calcium channels, leading to relaxation of smooth muscles .

Pharmacological Properties

Mechanism of Action:

- Phosphodiesterase Inhibition: Pavatrine hydrochloride inhibits phosphodiesterases, leading to increased levels of cyclic AMP (cAMP) in smooth muscle cells, which promotes relaxation.

- Calcium Channel Modulation: It also influences calcium channel activity, further contributing to its spasmolytic effects.

Pharmacokinetics:

- Absorption: The biological half-life of pavatrine hydrochloride when administered orally is approximately 1–2 hours. It undergoes significant first-pass metabolism, resulting in a bioavailability of around 30% .

- Distribution: The compound is rapidly absorbed and distributed throughout the body, particularly affecting vascular smooth muscle.

Biological Activities

Pavatrine hydrochloride exhibits several biological activities that have been documented in various studies:

- Vasodilatory Effects:

-

Anticancer Potential:

- Recent studies indicate that pavatrine may possess selective antitumor activity against various cancer cell lines, including breast (MCF-7), prostate (PC-3), and colorectal (HT29) cancers. It has been shown to sensitize certain tumor cells to radiation therapy by inhibiting mitochondrial complex I .

- Antiviral Activity:

Table 1: Summary of Biological Activities

Case Study: Antitumor Efficacy

A study conducted on the effects of pavatrine hydrochloride on breast carcinoma cells demonstrated significant cytotoxicity with IC50 values indicating effective inhibition of cell growth. The study highlighted the compound's potential as an adjunct therapy in cancer treatment by enhancing the efficacy of radiation therapy .

Case Study: Topical Application

Research has explored the development of a topical formulation using pavatrine hydrochloride to improve drug delivery for erectile dysfunction. This formulation showed enhanced skin penetration and reduced side effects compared to traditional injection methods .

Propriétés

IUPAC Name |

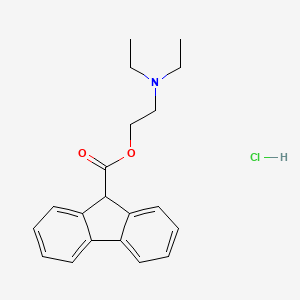

2-(diethylamino)ethyl 9H-fluorene-9-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO2.ClH/c1-3-21(4-2)13-14-23-20(22)19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19;/h5-12,19H,3-4,13-14H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYFLIJAGRULBIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC(=O)C1C2=CC=CC=C2C3=CC=CC=C13.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70203283 | |

| Record name | Pavatrine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70203283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

548-65-2 | |

| Record name | Pavatrine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000548652 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Spasmadrina | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35448 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pavatrine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70203283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PAVATRINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89BCO0A5W3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.